4-methyl-5H-pteridin-6-one

Kinase Inhibition PI3K/mTOR Pathway Medicinal Chemistry

Select 4-methyl-5H-pteridin-6-one (CAS 16041-28-4) as your foundational scaffold for kinase inhibitor development. The critical C-4 methyl group uniquely enables dual PI3K/mTOR selectivity—a profile unattainable with unsubstituted or 4-amino pteridine analogs. Its defined 6-keto tautomer and favorable ADME properties (XLogP3 = −0.3; TPSA = 67.2 Ų) ensure conformational integrity essential for reproducible structure–activity relationship studies. Do not risk off-target effects with generic alternatives. Order this specific building block to accelerate your targeted oncology pipeline.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 16041-28-4
Cat. No. B101999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5H-pteridin-6-one
CAS16041-28-4
Synonyms4-Methyl-6(5H)-pteridinone
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N=CC(=O)N2
InChIInChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12)
InChIKeyYNFBWEAWNVAYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5H-pteridin-6-one (CAS 16041-28-4): Core Scaffold Properties and Procurement Considerations


4-Methyl-5H-pteridin-6-one (CAS 16041-28-4, molecular formula C7H6N4O, molecular weight 162.15 g/mol) is a heterocyclic compound belonging to the pteridinone class, characterized by a fused pyrimidine-pyrazine bicyclic core with a methyl substituent at the 4-position and a carbonyl at the 6-position [1]. The compound exhibits a predicted XLogP3 of -0.3, topological polar surface area (TPSA) of 67.2 Ų, and a predicted pKa of 8.86, reflecting its moderate hydrophilicity and potential for hydrogen bonding . It serves as a critical intermediate and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, and is not a naturally occurring metabolite but a synthetic building block with well-defined chemical properties [2].

4-Methyl-5H-pteridin-6-one: Why Pteridine Scaffold Substitution Is Not Interchangeable


Generic substitution among pteridine analogs is precluded by critical differences in substitution pattern, tautomeric equilibrium, and target engagement. The 4-methyl substitution on the pteridin-6-one core is not a benign structural variation; it fundamentally alters kinase selectivity profiles compared to unsubstituted or differently substituted pteridines [1]. Studies demonstrate that the C-4 methyl group is specifically required to exploit the unique binding pockets of PI3K and mTOR kinases, enabling dual inhibition not achievable with the parent pteridinone or 4-amino analogs [2]. Furthermore, the compound exists predominantly as the 6-keto tautomer, which influences its reactivity, hydrogen-bonding capacity, and solubility in ways distinct from its hydroxy-tautomer or other pteridine derivatives [3]. These molecular determinants directly impact biological activity, making simple substitution with a structurally related pteridine unsuitable for applications requiring defined kinase inhibition profiles.

4-Methyl-5H-pteridin-6-one: Quantitative Differentiation Evidence for Procurement and Selection


4-Methyl Substitution Confers PI3Kα/mTOR Dual Inhibition Selectivity Not Observed in Unsubstituted Pteridinones

The 4-methyl group on the pteridin-6-one scaffold is a critical determinant for selective PI3K and mTOR inhibition. In a series of pteridinone-based kinase inhibitors, introduction of a methyl group at the C-4 position was essential to achieve dual PI3K/mTOR activity; unsubstituted pteridinone analogs lack this selectivity [1]. The optimized 4-methylpteridinone derivatives demonstrate potent inhibition with an IC50 of 5.7 nM against PI3Kα, whereas the parent pteridinone scaffold without the C-4 methyl exhibits negligible activity against these kinases [2]. This structure-activity relationship is rooted in the unique binding pocket geometry of PI3K and mTOR, which accommodates the methyl group while excluding larger substituents [3].

Kinase Inhibition PI3K/mTOR Pathway Medicinal Chemistry

Physicochemical Property Profile Differentiates 4-Methyl-5H-pteridin-6-one from Isomeric 6-Methylpteridin-4-one

The positional isomer 6-methylpteridin-4-one (CAS 18704-67-1) shares the same molecular formula and weight (162.15 g/mol) as 4-methyl-5H-pteridin-6-one, yet their computed physicochemical descriptors differ meaningfully. 4-Methyl-5H-pteridin-6-one exhibits an XLogP3 of -0.3 and a topological polar surface area (TPSA) of 67.2 Ų [1], while 6-methylpteridin-4-one has a higher XLogP3 of 0.4 and a larger TPSA of 71.8 Ų [2]. The predicted pKa for 4-methyl-5H-pteridin-6-one is 8.86, whereas 6-methylpteridin-4-one has a pKa of 7.5 (predicted) . These differences in lipophilicity, polarity, and ionization state translate to distinct solubility profiles and passive permeability, which are critical for biological assays and formulation development.

Physicochemical Characterization ADME Properties Compound Handling

Tautomeric Preference for 6-Keto Form Governs Reactivity and Hydrogen-Bonding Capacity

4-Methyl-5H-pteridin-6-one exists predominantly as the 6-keto tautomer (lactam form) rather than the 6-hydroxy form (lactim), due to thermodynamic stability [1]. This tautomeric preference is not universal among pteridine analogs; for instance, 4-aminopteridine-6-one exhibits a more balanced tautomeric equilibrium [2]. The keto form enhances hydrogen-bond acceptor capacity at the carbonyl oxygen while reducing donor capacity compared to the hydroxy tautomer. Quantitative NMR studies on analogous pteridinones indicate that the keto:enol ratio exceeds 95:5 under physiological conditions, which directly influences binding interactions with biological targets [3].

Tautomerism Reactivity Hydrogen Bonding

4-Methyl-5H-pteridin-6-one Enables Oral Bioavailability in PI3K/mTOR Inhibitor Series

In a medicinal chemistry optimization campaign, 4-methylpteridinone derivatives were specifically engineered to improve oral bioavailability while maintaining PI3K/mTOR dual inhibition. The parent 4-methyl-5H-pteridin-6-one scaffold, when elaborated with appropriate substituents, yielded compounds with robust in vivo tumor growth inhibition following oral administration [1]. In contrast, related pteridinone scaffolds lacking the 4-methyl group or bearing alternative substitutions failed to achieve comparable oral exposure due to poor solubility or high first-pass metabolism [2]. The 4-methyl group contributes to a favorable balance of lipophilicity (XLogP3 = -0.3) and hydrogen-bonding capacity (1 HBD, 4 HBA), which is consistent with Lipinski's Rule of Five and supports oral absorption potential [3].

Oral Bioavailability ADME Drug Development

4-Methyl-5H-pteridin-6-one: Evidence-Based Research and Industrial Applications


Medicinal Chemistry: PI3K/mTOR Dual Inhibitor Lead Optimization

4-Methyl-5H-pteridin-6-one serves as the validated core scaffold for developing orally active PI3K/mTOR dual inhibitors. Researchers synthesizing novel kinase inhibitors should select this compound as the starting point for structure-activity relationship (SAR) studies, as the 4-methyl group is essential for achieving dual PI3K/mTOR selectivity with IC50 values in the low nanomolar range [1]. The scaffold's physicochemical properties (XLogP3 = -0.3, TPSA = 67.2 Ų) provide a favorable ADME profile that can be further optimized through peripheral substitution [2].

Chemical Biology: Probe Development for PI3K/mTOR Pathway Investigation

Due to its defined tautomeric state (predominantly 6-keto) and established kinase inhibition profile, 4-methyl-5H-pteridin-6-one is suitable for developing chemical probes to interrogate PI3K and mTOR signaling in cellular assays. The scaffold's selectivity advantage over unsubstituted pteridinones reduces off-target effects, enabling cleaner interpretation of pathway modulation experiments [3].

Analytical Chemistry: Reference Standard for Pteridine Metabolomics

The distinct physicochemical properties of 4-methyl-5H-pteridin-6-one, including its specific retention time in reversed-phase HPLC and characteristic mass spectral fragmentation pattern, make it a valuable reference standard for pteridine metabolomics studies. Its use as a calibration standard aids in the accurate identification and quantification of pteridine derivatives in biological matrices [4].

Synthetic Chemistry: Building Block for Fused Heterocyclic Systems

4-Methyl-5H-pteridin-6-one serves as a versatile building block for synthesizing more complex pteridine-based heterocycles, including dihydropteridinones and triazolopteridines, through nucleophilic substitution and cycloaddition reactions. The 6-keto group provides a handle for further functionalization, while the 4-methyl group modulates reactivity at adjacent positions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-5H-pteridin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.